molecular formula C17H12N4O5 B2759383 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887883-72-9

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2759383
CAS RN: 887883-72-9
M. Wt: 352.306
InChI Key: DJEDVDIHYVRYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, commonly known as DPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPBA is a heterocyclic compound that contains a pyrrolidinone ring, a furan ring, and an oxadiazole ring. It is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max.

Scientific Research Applications

DPBA has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. DPBA's mechanism of action involves the disruption of the c-Myc/Max protein-protein interaction, which is essential for the transcriptional activation of many genes involved in cell proliferation and survival. DPBA has also been studied for its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.

Mechanism of Action

DPBA's mechanism of action involves the disruption of the protein-protein interaction between c-Myc and Max. c-Myc is an oncogenic transcription factor that is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis. c-Myc forms a heterodimer with Max, which is essential for the transcriptional activation of many genes involved in cell proliferation and survival. DPBA binds to the Max-binding domain of c-Myc and prevents the formation of the c-Myc/Max heterodimer, thereby inhibiting the transcriptional activation of c-Myc target genes.
Biochemical and Physiological Effects
DPBA has been shown to have a variety of biochemical and physiological effects. In cancer cells, DPBA inhibits the expression of c-Myc target genes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. DPBA has also been shown to inhibit the migration and invasion of cancer cells. In addition, DPBA has been shown to have anti-inflammatory effects, inhibiting the production of cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

DPBA has several advantages for lab experiments. It is a potent and selective inhibitor of the c-Myc/Max protein-protein interaction, making it a valuable tool for studying the role of c-Myc in cancer and other diseases. DPBA is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, DPBA has some limitations for lab experiments. It is a relatively large and complex molecule, which may limit its bioavailability and cell permeability. In addition, DPBA's mechanism of action is not completely understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on DPBA. One area of interest is the development of more potent and selective c-Myc inhibitors based on the structure of DPBA. Another area of interest is the study of DPBA's effects on other signaling pathways and cellular processes, such as autophagy and DNA damage response. In addition, DPBA's potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases, warrant further investigation. Finally, the development of DPBA as a therapeutic agent for cancer and other diseases is an area of active research.

Synthesis Methods

The synthesis of DPBA involves the reaction between 2,5-dioxopyrrolidin-1-ylamine and 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is purified by column chromatography or recrystallization.

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5/c22-13-6-7-14(23)21(13)11-4-1-3-10(9-11)15(24)18-17-20-19-16(26-17)12-5-2-8-25-12/h1-5,8-9H,6-7H2,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEDVDIHYVRYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.